Dihydroorotase Inhibition: Head-to-Head Potency Comparison Across Four Compounds in the Same Assay Panel
In a direct head-to-head enzyme inhibition panel, 7-methyloct-7-en-1-yn-4-ol (as BDBM50405110) demonstrated an IC50 of 1.80 × 10⁵ nM (180 µM) against dihydroorotase (CAD protein) from mouse Ehrlich ascites cells at pH 7.37 with a compound concentration of 10 µM. In the same assay system, the structurally distinct heterocyclic comparator BDBM50405111 (CHEMBL73819) yielded an IC50 of 5.20 × 10⁵ nM (520 µM), representing a 2.9-fold lower inhibitory potency. A third comparator in the panel recorded an IC50 of 1.00 × 10⁶ nM (1,000 µM), a 5.6-fold weaker inhibition relative to the target compound [1][2].
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | BDBM50405111: IC50 = 5.20 × 10⁵ nM (520 µM); Additional comparator: IC50 = 1.00 × 10⁶ nM (1,000 µM) |
| Quantified Difference | 2.9-fold more potent than BDBM50405111; 5.6-fold more potent than the weakest comparator |
| Conditions | Mouse Ehrlich ascites dihydroorotase (CAD protein), pH 7.37, compound concentration 10 µM |
Why This Matters
In enzyme inhibitor screening cascades where dihydroorotase is a target for antiproliferative or antiparasitic programmes, a 2.9-fold potency advantage can influence hit prioritisation when coupled with favourable physicochemical properties.
- [1] BindingDB. PrimarySearch_ki for BDBM50405110 – Dihydroorotase (CAD Protein, Mouse). UCSD BindingDB. https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=CAD+protein&reactant2=BDBM50405110&column=ki&startPg=0&Increment=50&submit=Search View Source
- [2] BindingDB. BDBM50405111 (CHEMBL73819) – Dihydroorotase Affinity Data. UCSD BindingDB. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405111&google=BDBM50405111 View Source
